S-(2-(4-(Hydroxy(oxido)amino)phenyl)-2-oxoethyl) 4-methylbenzenesulfonothioate
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Overview
Description
S-(2-(4-(Hydroxy(oxido)amino)phenyl)-2-oxoethyl) 4-methylbenzenesulfonothioate is an organic compound with a complex molecular structure It is characterized by the presence of sulfonothioate and hydroxyamino groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-(4-(Hydroxy(oxido)amino)phenyl)-2-oxoethyl) 4-methylbenzenesulfonothioate typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with a suitable thiol compound to form the sulfonothioate intermediate. This intermediate is then reacted with 2-(4-(Hydroxy(oxido)amino)phenyl)-2-oxoethyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
S-(2-(4-(Hydroxy(oxido)amino)phenyl)-2-oxoethyl) 4-methylbenzenesulfonothioate undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonothioate group can be reduced to thiol or sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonothioate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro compounds, while reduction of the sulfonothioate group can produce thiol derivatives .
Scientific Research Applications
S-(2-(4-(Hydroxy(oxido)amino)phenyl)-2-oxoethyl) 4-methylbenzenesulfonothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of S-(2-(4-(Hydroxy(oxido)amino)phenyl)-2-oxoethyl) 4-methylbenzenesulfonothioate involves its interaction with molecular targets through its functional groups. The hydroxyamino group can form hydrogen bonds and participate in redox reactions, while the sulfonothioate group can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- S-Phenyl 4-methylbenzenesulfonothioate
- S-(4-Methylphenyl) 4-methylbenzenesulfonothioate
- S-(4-Methylphenyl) 4-methylbenzenesulfonothioate
Uniqueness
Compared to similar compounds, S-(2-(4-(Hydroxy(oxido)amino)phenyl)-2-oxoethyl) 4-methylbenzenesulfonothioate is unique due to the presence of the hydroxyamino group, which imparts additional reactivity and potential biological activity. This makes it a valuable compound for research in various scientific fields .
Properties
CAS No. |
31377-99-8 |
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Molecular Formula |
C15H13NO5S2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonylsulfanyl-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C15H13NO5S2/c1-11-2-8-14(9-3-11)23(20,21)22-10-15(17)12-4-6-13(7-5-12)16(18)19/h2-9H,10H2,1H3 |
InChI Key |
FRBABXARVTUKQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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